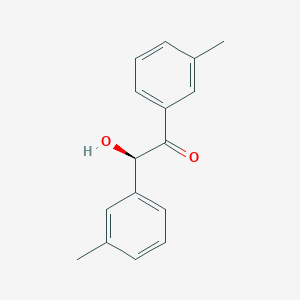
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound features a hydroxy group (OH) attached to the second carbon atom (hence the “2-hydroxy” part) and two methylphenyl (C6H5) groups attached to the first carbon atom.
- It is commonly referred to as m-methylacetophenone or 3’-methylacetophenone .
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone: , is an organic compound with the molecular formula CHO. It belongs to the class of ketones.
Méthodes De Préparation
Synthetic Routes: One synthetic route involves the Friedel-Crafts acylation of acetophenone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction introduces the 3-methylphenyl group.
Industrial Production: Industrial production methods may vary, but the Friedel-Crafts acylation remains a key step.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like KMnO (for oxidation), LiAlH (for reduction), and Lewis acids (for Friedel-Crafts acylation) are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Used in fragrance and flavor industries.
Mécanisme D'action
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways due to its structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other aromatic ketones, such as acetophenone and other methyl-substituted acetophenones, share similarities.
Uniqueness: The presence of the hydroxy group distinguishes it from other acetophenone derivatives.
Propriétés
Numéro CAS |
181655-62-9 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-1,2-bis(3-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15,17H,1-2H3/t15-/m1/s1 |
Clé InChI |
BXSJLLLBDMWLJU-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@H](C(=O)C2=CC=CC(=C2)C)O |
SMILES canonique |
CC1=CC(=CC=C1)C(C(=O)C2=CC=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
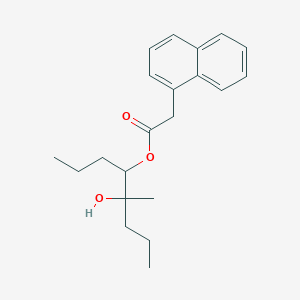

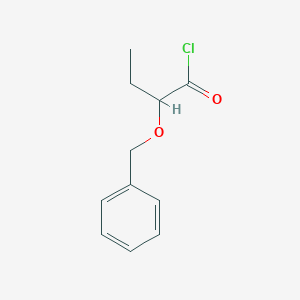
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
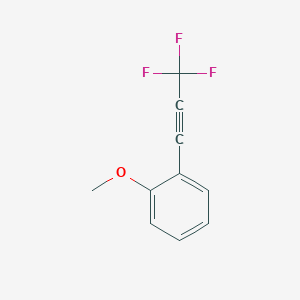
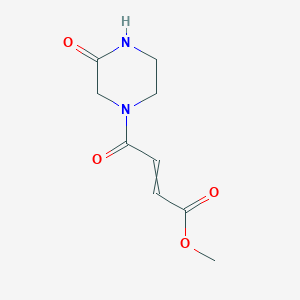
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
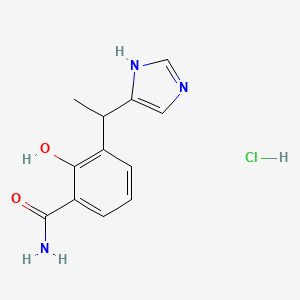
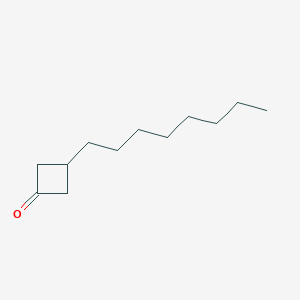
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
